molecular formula C20H13ClN2O2S2 B2917698 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 325986-73-0

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No. B2917698
M. Wt: 412.91
InChI Key: IIAUUDZPZSSWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide” is a complex organic molecule that contains several functional groups, including a chlorothiophene, a thiazole, and a phenoxybenzamide . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the chlorothiophene could potentially be synthesized from a thiophene derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings (the thiophene and thiazole) and the amide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the polar amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide group and the aromatic rings could influence its solubility and stability .

Scientific Research Applications

Anticonvulsant Properties

A study explored the anticonvulsant properties of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which have structural similarities to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide. These compounds showed considerable anticonvulsant activity, suggesting potential applications in epilepsy treatment (Faizi et al., 2017).

Molecular Structure Analysis

Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the effects of intermolecular interactions on molecular geometry. This research aids in understanding the structural characteristics of similar compounds, including N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (Karabulut et al., 2014).

Reaction with Arylmagnesium Bromides

Research on the reaction of thiobenzamides with arylmagnesium bromides, which may include compounds structurally related to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide, offers insights into potential synthetic pathways and the formation of new compounds (Karakasa et al., 1979).

Future Directions

The potential uses of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAUUDZPZSSWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.